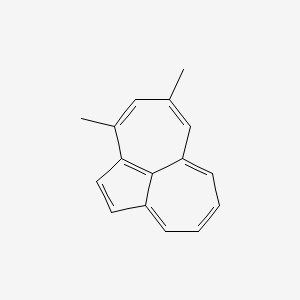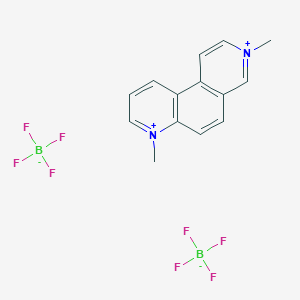
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate is a chemical compound with the molecular formula C14H14B2F8N2 and a molecular weight of 383.9 g/mol . It is known for its unique structure, which includes two tetrafluoroborate anions and a phenanthroline core with methyl groups at the 3 and 7 positions .
Preparation Methods
The synthesis of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate typically involves the reaction of 3,7-dimethylphenanthroline with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in various industrial processes, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
3,7-Dimethyl-3,7-phenanthrolinium bis-tetrafluoroborate can be compared with other similar compounds, such as:
Phenanthroline: A parent compound with a similar core structure but without the methyl groups and tetrafluoroborate anions.
3,4,7,8-Tetramethyl-1,10-phenanthroline: A derivative with additional methyl groups.
Properties
Molecular Formula |
C14H14B2F8N2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3,7-dimethyl-3,7-phenanthroline-3,7-diium;ditetrafluoroborate |
InChI |
InChI=1S/C14H14N2.2BF4/c1-15-9-7-12-11(10-15)5-6-14-13(12)4-3-8-16(14)2;2*2-1(3,4)5/h3-10H,1-2H3;;/q+2;2*-1 |
InChI Key |
MFXPXWPFHSUFDU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C[N+]1=CC2=C(C=C1)C3=C(C=C2)[N+](=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


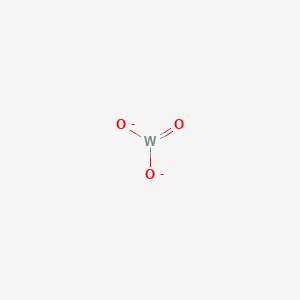
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
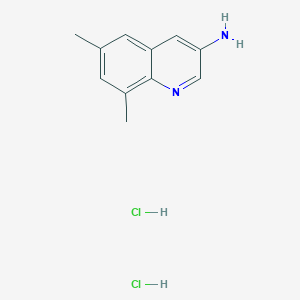
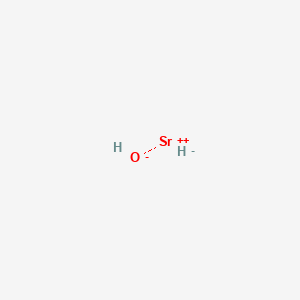
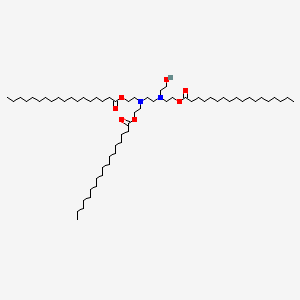
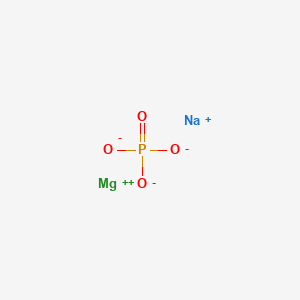
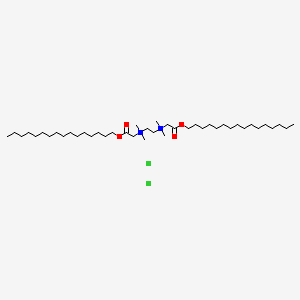
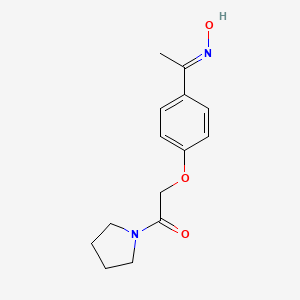
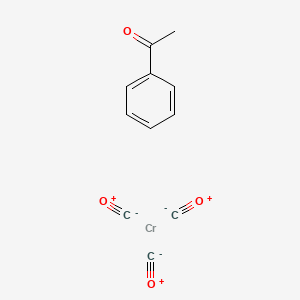
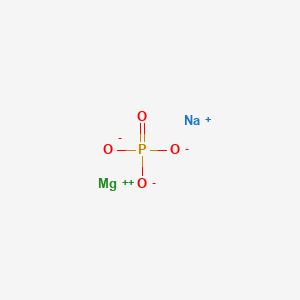
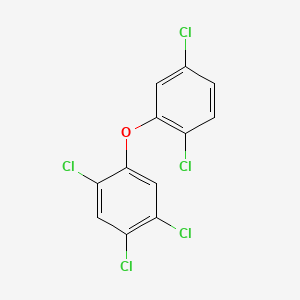
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)

